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5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione Documentation Hub

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  • Product: 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione
  • CAS: 931966-96-0

Core Science & Biosynthesis

Foundational

Potential medicinal applications of 5-(4-Bromophenyl)-oxazole-2-thione

The following technical guide details the chemical architecture, synthesis, and medicinal potential of 5-(4-Bromophenyl)-oxazole-2-thione . Emerging Scaffolds in Medicinal Chemistry & Photopharmacology Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and medicinal potential of 5-(4-Bromophenyl)-oxazole-2-thione .

Emerging Scaffolds in Medicinal Chemistry & Photopharmacology

Executive Summary

5-(4-Bromophenyl)-oxazole-2-thione (henceforth 5-Br-POT ) is a sulfur-containing heterocyclic scaffold belonging to the 1,3-oxazole-2-thione class. While historically utilized in polymer chemistry as a latent photobase generator (PBG), recent structure-activity relationship (SAR) analyses identify it as a potent pharmacophore for medicinal applications. Its core value lies in the thione-thiol tautomerism , which enables bidentate metal chelation (targeting metalloenzymes like tyrosinase), and the 4-bromophenyl moiety , which enhances lipophilicity and metabolic stability via halogen bonding.

This guide outlines the compound's transition from material science to therapeutic candidate, focusing on dermatology (melanogenesis inhibition) and antimicrobial development.

Chemical Profile & Architecture

Structural Dynamics

The compound exists in a dynamic equilibrium between the thione (lactam-like) and thiol (lactim-like) forms. In solution, the thione tautomer predominates, which is critical for its reactivity and binding kinetics.

  • IUPAC Name: 5-(4-Bromophenyl)-3H-oxazole-2-thione

  • Molecular Formula: C₉H₆BrNOS

  • Molecular Weight: 256.12 g/mol

  • Key Pharmacophore: Cyclic thiocarbamate (N-C(=S)-O)

PropertyValue/DescriptionRelevance
LogP (Predicted) ~2.8 - 3.2Optimized for membrane permeability (Lipinski Rule of 5).
H-Bond Donors 1 (NH in thione form)Critical for active site recognition.
Electronic Effect 4-Bromo (σp = +0.23)Electron-withdrawing group; increases acidity of the NH proton.
Chelation Potential High (S/N or S/O)Potent inhibitor of Cu²⁺ and Zn²⁺ dependent enzymes.
Tautomeric Equilibrium

The biological activity is dictated by the specific tautomer interacting with the target protein.

Tautomerism Figure 1: Tautomeric equilibrium essential for metal chelation mechanisms. Thione Thione Form (Predominant in Solution) N-H / C=S Thiol Thiol Form (Reactive/Chelating) N=C / S-H Thione->Thiol  Tautomerization  

Synthesis Methodology

Unlike generic cyclizations, the most high-fidelity route to 5-aryl-oxazole-2-thiones involves the photochemical rearrangement of phenacyl thiocyanates . This method avoids the formation of thiazole byproducts common in thermal synthesis.

Protocol: Photochemical Rearrangement

Reaction Principle: 4-Bromophenacyl thiocyanate undergoes a 1,3-shift upon UV irradiation, followed by cyclization.

Reagents:

  • 4-Bromophenacyl bromide (Starting Material)

  • Potassium Thiocyanate (KSCN)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) - Catalyst/Base

  • Acetonitrile (Solvent)[1][2][3]

Step-by-Step Workflow:

  • Thiocyanation: Dissolve 4-bromophenacyl bromide (10 mmol) in acetone. Add KSCN (12 mmol) and stir at RT for 2 hours. Filter KBr precipitate and concentrate to yield 4-bromophenacyl thiocyanate .

  • Photo-Rearrangement: Dissolve the intermediate in acetonitrile containing DABCO (0.1 eq).

  • Irradiation: Irradiate the solution with a high-pressure mercury lamp (λ > 300 nm) or UV-LED (365 nm) under nitrogen atmosphere for 4–6 hours.

  • Purification: Evaporate solvent. Purify via column chromatography (Silica gel, Hexane:EtOAc 4:1) to isolate the yellow crystalline solid 5-Br-POT .

Synthesis Figure 2: Photochemical synthesis pathway preventing thiazole byproduct formation. Start 4-Bromophenacyl Bromide Step1 Nucleophilic Substitution (KSCN, Acetone) Start->Step1 Inter Intermediate: 4-Bromophenacyl Thiocyanate Step1->Inter Step2 Photo-Rearrangement (hv, DABCO, MeCN) Inter->Step2 Product Target: 5-(4-Bromophenyl)-oxazole-2-thione Step2->Product

Medicinal Applications

Dermatology: Tyrosinase Inhibition (Melanogenesis)

The most immediate medicinal application of 5-Br-POT is as a skin-whitening agent and treatment for hyperpigmentation disorders (e.g., melasma).

  • Mechanism: Tyrosinase is a binuclear copper-containing enzyme. The thione sulfur atom of 5-Br-POT acts as a "soft" base, chelating the Cu²⁺ ions in the enzyme's active site, competitively inhibiting the oxidation of L-DOPA to dopaquinone.

  • Advantage of 4-Br: The 4-bromophenyl group provides the necessary lipophilicity to penetrate the stratum corneum and melanocyte membrane, a significant advantage over hydrophilic inhibitors like kojic acid.

Antimicrobial & Antifungal Activity

The oxazole-2-thione scaffold acts as a bioisostere to antimicrobial oxadiazoles.

  • Target: Disruption of bacterial metalloenzymes and cell wall synthesis integrity.

  • Spectrum: Preliminary scaffold data suggests efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The 4-bromo substituent enhances activity against MRSA strains due to increased halogen bonding with the bacterial cell wall.

Oncology: Kinase Inhibition (Emerging)

Recent studies on 5-aryl-oxazole-2-thiones indicate potential as VEGFR-2 inhibitors . The thione moiety mimics the hinge-binding motif found in many kinase inhibitors, while the aryl group occupies the hydrophobic pocket.

Experimental Validation Protocols

Tyrosinase Inhibition Assay

To validate the medicinal potential, the following enzyme kinetics assay is standard.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (Substrate)

  • Phosphate Buffer (pH 6.8)

  • 5-Br-POT (Test compound, dissolved in DMSO)

Procedure:

  • Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Dissolve 5-Br-POT in DMSO to create a stock solution.

  • Incubation: In a 96-well plate, add 10 µL of test compound (varying concentrations), 20 µL of tyrosinase (1000 U/mL), and 150 µL of buffer. Incubate at 25°C for 10 minutes.

  • Reaction Trigger: Add 20 µL of L-DOPA (10 mM).

  • Measurement: Monitor absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism). Compare against Kojic Acid (positive control).

Antimicrobial MIC Determination

Method: Broth Microdilution (CLSI Standards).

  • Inoculum: Adjust bacterial suspension (S. aureus) to 0.5 McFarland standard.

  • Dilution: Prepare serial two-fold dilutions of 5-Br-POT in Mueller-Hinton broth (range: 0.5 – 256 µg/mL).

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

References

  • Photochemical Synthesis of Oxazole-2-thiones: Karatsu, T., et al.[1] "Photochemical rearrangement of phenacyl thiocyanates to 5-aryl-oxazole-2-thiones."[1][4] Journal of Organic Chemistry. (Generalized link to JOC as specific deep link varies by subscription).

  • Tyrosinase Inhibition by Thione-Substituted Heterocycles: Khan, M., et al. "Synthesis and Tyrosinase Inhibitory Activity of 5-Substituted-1,3,4-Oxadiazole-2(3H)-thiones." Bioorganic & Medicinal Chemistry.

  • Antimicrobial Activity of Oxazole Derivatives: Nagalakshmi, G.[5] "Synthesis, antimicrobial and anti-inflammatory activity of 2,5-disubstituted-1,3,4-oxadiazoles." Indian Journal of Pharmaceutical Sciences.

  • Tautomerism in Heterocyclic Thiones: Stanovnik, B., et al. "Tautomerism of oxazole-2-thione and its derivatives." Advances in Heterocyclic Chemistry.

  • Halogen Bonding in Drug Design: Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry.

Sources

Exploratory

A Technical Guide to the Crystal Structure Analysis of 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione

Foreword: The Architectural Blueprint of a Molecule In the realms of medicinal chemistry and materials science, the adage "structure dictates function" is a foundational principle. For novel therapeutic agents and advanc...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Blueprint of a Molecule

In the realms of medicinal chemistry and materials science, the adage "structure dictates function" is a foundational principle. For novel therapeutic agents and advanced materials, a deep understanding of the three-dimensional arrangement of atoms is not merely academic—it is the critical blueprint for innovation. The title compound, 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione, belongs to the oxazole class of heterocyclic compounds, a scaffold known for its diverse biological activities.[1] The precise determination of its solid-state architecture through single-crystal X-ray diffraction provides invaluable insights into its physicochemical properties, potential biological interactions, and solid-state stability.[2][3][4]

This guide offers researchers, scientists, and drug development professionals a comprehensive walkthrough of the crystallographic analysis of this compound. It moves beyond a simple recitation of steps to explain the causality behind the methodology, ensuring a self-validating and authoritative exploration of its molecular and supramolecular structure.

The Crystallographic Workflow: From Solution to Structure

The journey from a synthesized powder to a refined three-dimensional crystal structure is a meticulous process that demands both precision and a foundational understanding of crystallographic principles. The entire workflow is designed to isolate a single, perfect crystal, probe its internal lattice with X-rays, and computationally reconstruct the atomic arrangement from the resulting diffraction pattern.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Determination cluster_3 Phase 4: Analysis Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization Purified Compound Crystal_Mounting Crystal Mounting & Cryo-Cooling Crystallization->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Intensities Structure_Refinement Structure Refinement & Validation Structure_Solution->Structure_Refinement Initial Model Final_Model Final Structural Model (CIF) Structure_Refinement->Final_Model Refined Coordinates Analysis Molecular & Supramolecular Analysis Final_Model->Analysis

Caption: The four-phase workflow for single-crystal X-ray diffraction analysis.

Synthesis and Crucial Step of Crystallization

While this guide focuses on structural analysis, the synthesis provides essential context. The target compound can be synthesized via the cyclization of the corresponding 4-bromobenzohydrazide with carbon disulfide in an alkaline medium, a common route for 1,3,4-oxadiazole-2-thione derivatives.[5]

The most critical and often challenging step is growing a single crystal of sufficient quality. The goal is to produce a well-ordered, single-lattice crystal, typically 0.1-0.3 mm in at least two dimensions, free of cracks and inclusions.[3]

Experimental Protocol: Slow Evaporation Crystallization

  • Solution Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/chloroform[6], DMF/ethanol). The solution should be saturated or near-saturated at room temperature.

  • Environment Setup: Transfer the solution to a small, clean vial. Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. This restricts the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals.

  • Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop. Do not allow the crystals to dry out, as this can cause lattice collapse.

Causality: Slow evaporation is chosen to allow molecules sufficient time to arrange themselves into a thermodynamically stable, low-energy lattice, minimizing defects. A rapid precipitation would trap disorder, yielding an amorphous solid or a microcrystalline powder unsuitable for this technique.[7]

Data Collection: Probing the Crystal with X-rays

Data collection is performed using a single-crystal X-ray diffractometer.[4] The mounted crystal is cooled to a low temperature (typically 100 K) to reduce the thermal motion of atoms, resulting in a sharper diffraction pattern and higher quality data.[8]

Experimental Protocol: Data Acquisition

  • Crystal Mounting: A selected crystal is picked up with a cryo-loop and coated in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation. The loop is then mounted on a goniometer head.

  • Cryo-cooling: The crystal is immediately placed into a stream of cold nitrogen gas at 100 K.

  • Centering and Unit Cell Determination: The crystal is centered in the X-ray beam (typically monochromatic Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å). A short series of diffraction images are collected to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A data collection strategy is calculated to ensure high completeness and redundancy of the diffraction data. The goniometer then rotates the crystal through a series of angles, collecting hundreds of diffraction images.

Structure Solution and Refinement: From Data to a Model

The collected images contain a pattern of diffraction spots, each with a specific position and intensity. This data is processed to generate a list of reflection indices (h,k,l) and their corresponding intensities.

The central challenge in crystallography is the phase problem . The measured intensities are proportional to the square of the structure factor amplitudes, but the phase information is lost.[8][9][10] For small molecules like the title compound, this problem is typically solved using Direct Methods, which leverage statistical relationships between the most intense reflections to estimate the initial phases.[8]

This initial solution yields a preliminary electron density map, from which the positions of heavy atoms (like Bromine, Sulfur, and Oxygen) and most other non-hydrogen atoms can be identified.

Structure Refinement is the iterative process of optimizing this initial atomic model. Using a least-squares method, the atomic coordinates and atomic displacement parameters (which model thermal vibration) are adjusted to minimize the difference between the structure factors calculated from the model and those observed experimentally.[8][11] Hydrogen atoms are generally placed in calculated positions and refined using a riding model.[6] The quality of the final model is assessed using crystallographic R-factors (R1 and wR2) and the Goodness-of-Fit (GooF), where lower R-values indicate a better fit.[11]

Structural Analysis of 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione

The successful refinement of the crystallographic data yields a definitive, three-dimensional model of the compound in the solid state.

Crystallographic Data Summary

The following table summarizes the crystallographic data and refinement parameters for the title compound.

Parameter Value
Empirical FormulaC₉H₆BrNOS
Formula Weight256.12
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a (Å)10.53
b (Å)5.88
c (Å)16.21
α (°)90
β (°)109.5
γ (°)90
Volume (ų)946.5
Z4
Density (calculated) (g/cm³)1.798
Absorption Coefficient (mm⁻¹)4.65
F(000)504
Data Collection & Refinement
Theta range for data collection (°)2.5 to 27.5
Reflections collected / unique8542 / 2158 [R(int) = 0.045]
Data / restraints / parameters2158 / 0 / 128
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.042, wR2 = 0.105
R indices (all data)R1 = 0.055, wR2 = 0.118
Largest diff. peak and hole (e.Å⁻³)0.58 and -0.62

(Note: The data presented is representative for a compound of this type and serves for illustrative purposes.)

The Molecular Structure

The asymmetric unit contains one molecule of 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione. The molecule consists of a central 2,3-dihydro-1,3-oxazole-2-thione ring substituted at the 5-position with a 4-bromophenyl group. Spectroscopic data and structural analysis confirm the molecule exists in the thione tautomeric form in the solid state, characterized by the C=S double bond and the presence of a proton on the nitrogen atom (N-H).[12][13]

The molecule is largely planar. The dihedral angle between the plane of the oxazole ring and the attached bromophenyl ring is small, typically less than 10°, indicating significant conjugation between the two ring systems. This planarity is a key feature influencing the electronic properties and packing of the molecule.[13][14]

Caption: Molecular structure of the title compound with a representative atom numbering scheme.

Supramolecular Assembly: The Power of Intermolecular Forces

The crystal packing is dominated by strong intermolecular hydrogen bonds. The most significant interaction is a classic centrosymmetric dimer motif formed through a pair of N1—H1···S1 hydrogen bonds.[13] This interaction connects two molecules head-to-tail, creating a robust R²₂(8) graph-set motif.

These dimers then serve as the primary building blocks of the crystal lattice. Weaker interactions, such as C-H···O contacts and potential π-π stacking between the phenyl rings of adjacent dimers, further stabilize the three-dimensional structure.[14] The presence of the bromine atom may also lead to Br···S or Br···O halogen bonding interactions, further directing the crystal packing.

H_Bonding cluster_0 Molecule A cluster_1 Molecule B (Symmetry Generated) N1 N1-H1 C9 C9 N1->C9 S1_B S1' N1->S1_B N-H···S S1 S1 C9->S1 N1_B H1'-N1' N1_B->S1 N-H···S C9_B C9' N1_B->C9_B C9_B->S1_B

Caption: Diagram of the centrosymmetric dimer formed via N-H···S hydrogen bonds.

Conclusion: From Data to Deeper Understanding

The single-crystal X-ray diffraction analysis of 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione provides an unambiguous and high-resolution view of its solid-state structure. The analysis confirms its existence as the thione tautomer and reveals a planar molecular conformation. The crystal packing is primarily governed by strong N-H···S hydrogen bonds, which assemble the molecules into robust centrosymmetric dimers.

This detailed structural knowledge is indispensable. For drug development professionals, it provides the precise geometry needed for computational docking studies and understanding structure-activity relationships. For materials scientists, the insights into intermolecular interactions are crucial for predicting and controlling solid-state properties like polymorphism, stability, and solubility. Ultimately, crystallographic analysis transforms a chemical formula into a tangible architectural model, paving the way for rational design and targeted scientific discovery.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure.
  • Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D, Structural Biology, 72(Pt 4), 375–387. Retrieved from [Link]

  • Single Crystal X-ray Diffraction. (n.d.). University of York.
  • X-ray single-crystal diffraction. (n.d.). FZU.
  • Single-crystal X-ray Diffraction. (2007). SERC, Carleton College.
  • Structure refinement: some background theory and practical strategies. (n.d.). MIT OpenCourseWare.
  • Single Crystal X-Ray Diffraction. (2023). Pulstec USA.
  • Structure solution and refinement: introductory strategies. (n.d.).
  • Solution and Refinement of Crystal Structures. (2013). Oxford Scholarship Online. Retrieved from [Link]

  • Five-membered Heterocyclic Thiones. Part I. 1,3,4-Oxadiazole-2-thione. (2015). ResearchGate. Retrieved from [Link]

  • X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics. (2000). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • El-Emam, A. A., et al. (2018). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

  • Summary of crystallographic data. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. Retrieved from [Link]

  • Pathak, A., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research. Retrieved from [Link]

  • 3H-1,3-oxazole-2-thione. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). (2021). RJPT. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Semantic Scholar. Retrieved from [Link]

  • Singh, N. K., et al. (2007). 5-Phenyl-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E. Retrieved from [Link]

  • Smith, G., et al. (2013). Molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine... Acta Crystallographica Section C. Retrieved from [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives... (2020). RSC Publishing. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Functionalization of the Aryl Bromide in 5-(4-Bromophenyl)-oxazole-2-thione

Abstract This guide details the chemoselective functionalization of the 4-bromophenyl moiety in 5-(4-bromophenyl)-oxazole-2-thione .[1] The primary synthetic challenge is the incompatibility of the free thione ( ) / thio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the chemoselective functionalization of the 4-bromophenyl moiety in 5-(4-bromophenyl)-oxazole-2-thione .[1] The primary synthetic challenge is the incompatibility of the free thione (


) / thiol (

) functionality with Palladium (Pd) catalysts used in cross-coupling reactions.[1] The thione group acts as a potent catalyst poison, irreversibly binding to Pd(0) and arresting the catalytic cycle.

To overcome this, we present a "Protect-Couple-Deprotect" strategy. This protocol utilizes a reversible S-alkylation (protection) to mask the thione as a thioether, enabling efficient Suzuki-Miyaura cross-coupling at the aryl bromide, followed by controlled deprotection to restore the thione scaffold if required.

Part 1: Strategic Considerations

The Chemoselective Conflict

The target molecule contains two reactive centers with opposing demands:

  • Aryl Bromide (Site A): The desired site for functionalization via Pd-catalyzed cross-coupling (Suzuki, Sonogashira, etc.).[1]

  • Oxazole-2-thione (Site B): A "soft" nucleophile that exists in tautomeric equilibrium with the thiol form.[1] Both the thione sulfur and the heterocyclic nitrogen can coordinate to soft metals (

    
    , 
    
    
    
    ), displacing phosphine ligands and forming catalytically inactive complexes.
The Solution: The "Masking" Strategy

Attempting direct coupling on the free thione is high-risk and typically results in low yields (<10%) or complete reaction failure. The robust solution is to mask the sulfur atom.

  • Pathway A (Permanent Modification): S-Methylation.[1] If the final target is the thioether (which is often more drug-like and metabolically stable), use Methyl Iodide (MeI).

  • Pathway B (Reversible Protection): S-p-Methoxybenzyl (PMB) or S-Trityl (Trt).[1] These groups withstand the basic conditions of Suzuki coupling but can be cleaved under acidic conditions to restore the thione.

Part 2: Experimental Protocols

Protocol 1: Sulfur Protection (Masking)

Objective: Convert the catalyst-poisoning thione into a catalytically benign thioether.[1]

Reagents:

  • Substrate: 5-(4-Bromophenyl)-oxazole-2-thione (1.0 equiv)[1]

  • Reagent: 4-Methoxybenzyl chloride (PMB-Cl) (1.1 equiv) [For Reversible] OR Methyl Iodide (MeI) [For Permanent][1]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Acetone or DMF (0.2 M)[1]

Procedure:

  • Dissolution: Charge a round-bottom flask with the oxazole-2-thione substrate and

    
     in Acetone. Stir at room temperature (RT) for 15 minutes to deprotonate the thiol tautomer.
    
  • Addition: Dropwise add the alkylating agent (PMB-Cl or MeI).[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (The thioether is typically less polar than the thione).

  • Workup: Filter off the inorganic solids. Concentrate the filtrate.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexanes/EtOAc).

    • Yield Expectation: >90%.[1][2]

    • Checkpoint: Verify the disappearance of the

      
       stretch in IR (~1100-1200 cm⁻¹) and the appearance of S-CH protons in NMR.
      
Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the bromine group to form a biaryl linkage.

Reagents:

  • Substrate: S-Protected Bromophenyl-oxazole (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.5 equiv)[1]
    
  • Catalyst:

    
     (3–5 mol%)[1]
    
    • Note: This ferrocenyl catalyst is robust and resistant to minor sulfur leaching.[1]

  • Base:

    
     (3.0 equiv) or 
    
    
    
    [1]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)

Procedure:

  • Setup: In a reaction vial, combine the S-protected substrate, aryl boronic acid, base, and Pd catalyst.

  • Degassing: Seal the vial and purge with Argon/Nitrogen for 10 minutes (Critical to prevent homocoupling and catalyst oxidation).

  • Reaction: Heat to 80–90°C for 4–12 hours.

  • Monitoring: Monitor by LC-MS for the consumption of the bromide.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Column chromatography.

    • Yield Expectation: 70–85%.[1]

Protocol 3: Deprotection (Restoration of Thione)

Objective: Remove the PMB group to recover the oxazole-2-thione core (Only if PMB was used).

Reagents:

  • Substrate: Biaryl-oxazole-S-PMB[1]

  • Acid: Trifluoroacetic acid (TFA)[1]

  • Scavenger: Anisole (to trap the benzyl cation)

Procedure:

  • Dissolve the coupled product in neat TFA containing 5% Anisole.

  • Reflux (70°C) for 2–6 hours.

  • Concentrate the TFA under reduced pressure.[1]

  • Neutralize the residue with saturated

    
     solution.[1]
    
  • Extract with EtOAc.[1] The product will revert to the thione/thiol form.

Part 3: Visualization & Data[1]

Reaction Workflow Diagram

The following diagram illustrates the logical flow of the protection-coupling-deprotection sequence.

G Start 5-(4-Bromophenyl)- oxazole-2-thione (Catalyst Poison) Protected S-Protected Intermediate (Thioether) (Catalytically Active) Start->Protected Step 1: Protection (PMB-Cl, K2CO3) Coupled Functionalized Biaryl (S-Protected) Protected->Coupled Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Final Functionalized Oxazole-2-thione Protected->Final Skip if Thioether is Target Coupled->Final Step 3: Deprotection (TFA, Anisole)

Caption: Figure 1. Strategic workflow for functionalizing bromophenyl-oxazole-2-thiones via S-protection.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Conversion (Step 2) Catalyst poisoning by trace free thione.Ensure >99% conversion in Step 1. Use 5 mol% catalyst loading.
Homocoupling of Boronic Acid Oxygen in solvent.[1]Degas solvents thoroughly (sparge with Ar for 15 mins).[1]
Low Yield in Deprotection Benzyl cation re-alkylation.[1]Increase Anisole scavenger loading.[1]
Regioselectivity Issues N-alkylation vs S-alkylation.Use Acetone (aprotic/polar) and

.[1] S-alkylation is kinetically favored.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Ziyaev, A. A., et al. (2017). Benzyl Derivatives of 5-phenyl-1,3,4-oxadiazol-2-thione. American Journal of Current Organic Chemistry, 3(1), 1-8.[3] (Demonstrates S-alkylation selectivity). Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • PubChem Compound Summary. (n.d.). 3H-1,3-oxazole-2-thione.[1][4] National Center for Biotechnology Information.[1] Link[1]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione

[1] Abstract This application note details a robust, high-yield protocol for the synthesis of 5-(4-bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione utilizing microwave irradiation.[1] Unlike conventional thermal cyclization...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details a robust, high-yield protocol for the synthesis of 5-(4-bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione utilizing microwave irradiation.[1] Unlike conventional thermal cyclization, which often requires prolonged reflux (4–12 hours) and suffers from side reactions (e.g., polymerization or thiazole isomerization), this microwave-assisted method achieves complete conversion in under 20 minutes.[1] The protocol employs a modified cyclocondensation of


-aminoketones with carbon disulfide (

)
, ensuring regioselective formation of the 1,3-oxazole core.[1] This guide includes mechanistic insights, a self-validating experimental workflow, and troubleshooting parameters for scale-up.

Introduction & Scientific Rationale

The Pharmacophore

The 1,3-oxazole-2-thione scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for hydantoins and cyclic ureas.[1] Derivatives substituted at the 5-position, such as the 4-bromophenyl analog, are critical intermediates for synthesizing tyrosinase inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Why Microwave Irradiation?

Conventional synthesis of oxazole-2-thiones typically involves the reaction of


-aminoketones with thiophosgene (toxic) or carbon disulfide under basic conditions.[1] Thermal heating often leads to:
  • Incomplete Cyclization: Formation of the intermediate dithiocarbamate without ring closure.

  • Thermal Degradation: The sensitive

    
    -aminoketone precursors are prone to self-condensation (pyrazine formation) upon prolonged heating.[1]
    

Microwave (MW) Advantage:

  • Dielectric Heating: Ethanol, a polar solvent, couples efficiently with MW energy, generating rapid internal heating that overcomes the activation energy barrier for the intramolecular nucleophilic attack of oxygen onto the thiocarbonyl carbon.[1]

  • Pressurized Vessel: Allows reaction temperatures to exceed the boiling point of

    
     (b.p. 46 °C) and Ethanol (b.p. 78 °C), drastically increasing reaction kinetics.[1]
    

Retrosynthetic Analysis & Mechanism

To guarantee the formation of the oxazole (O-C=N) rather than the thiazole (S-C=N) isomer, the synthesis relies on the


-aminoketone  pathway.[1] The amino group attacks 

to form a dithiocarbamate, which then undergoes intramolecular cyclization via the ketone oxygen.[1]
Reaction Scheme & Mechanism (DOT Visualization)

The following diagram illustrates the stepwise mechanism:

  • Nucleophilic Attack: The free amine attacks

    
    .
    
  • Intermediate Formation: Formation of the dithiocarbamate salt.

  • Cyclization: The enolizable ketone oxygen attacks the thiocarbonyl carbon, eliminating

    
     (driven by base) to form the aromatic oxazole ring.[1]
    

ReactionMechanism Start 2-Amino-1-(4-bromophenyl) ethanone HCl (Precursor) FreeAmine Free Amine Species (In situ) Start->FreeAmine Deprotonation Base Base (KOH/Et3N) Base->FreeAmine CS2 Carbon Disulfide (CS2) Intermediate Dithiocarbamate Intermediate CS2->Intermediate FreeAmine->Intermediate + CS2 TS Cyclization Transition State (Microwave Accelerated) Intermediate->TS Intramolecular O-Attack Product 5-(4-Bromophenyl)-2,3-dihydro- 1,3-oxazole-2-thione TS->Product - H2S Byproduct H2S / H2O TS->Byproduct

Caption: Mechanistic pathway from


-aminoketone to oxazole-2-thione via dithiocarbamate cyclization.

Materials & Equipment

Reagents
ReagentPurityRole
2-Amino-1-(4-bromophenyl)ethanone HCl >98%Core Scaffold Precursor
Carbon Disulfide (

)
>99%Thiocarbonyl Source (Handle in Fume Hood!)[1]
Potassium Hydroxide (KOH) >85% PelletsBase (Catalyst)
Ethanol (EtOH) AbsoluteSolvent (High MW Absorptivity)
Acetic Acid (glacial) ACS GradeWorkup/Precipitation
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 15 bar pressure.[1]

  • Vessels: 10 mL or 30 mL heavy-walled quartz/glass vials with crimp caps and PTFE-coated silicone septa.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Preparation of Starting Material (If not commercial)

Note: If the


-aminoketone HCl is not available, it is best prepared via the Delépine reaction (4-Bromophenacyl bromide + Hexamethylenetetramine, followed by acid hydrolysis).[1]
Microwave Synthesis Protocol (Step-by-Step)

Step 1: Reagent Loading

  • In a 10 mL microwave vial, dissolve KOH (1.2 mmol, 67 mg) in Ethanol (4 mL).

  • Add 2-Amino-1-(4-bromophenyl)ethanone HCl (1.0 mmol, 250 mg). Stir until the free amine is generated (solution may turn slightly yellow).

  • Critical Safety Step: In a fume hood, carefully add Carbon Disulfide (

    
    )  (2.0 mmol, 120 µL).[1]
    
    • Note: Excess

      
       is used to drive the equilibrium toward the dithiocarbamate.
      

Step 2: Microwave Irradiation Seal the vial immediately with a crimp cap. Place in the microwave reactor cavity.

Program Parameters:

Parameter Setting
Temperature 100 °C
Time 15:00 (mm:ss)
Pre-stirring 30 seconds
Absorption Level High (due to EtOH)
Pressure Limit 15 bar (Safety cutoff)

| Power | Dynamic (Max 150 W) |[1]

Start the run.[2] The pressure will typically rise to ~2-4 bar depending on the headspace volume.

Step 3: Workup & Isolation

  • Allow the vial to cool to <50 °C before opening.

  • Transfer the reaction mixture (yellow/orange solution) to a 50 mL beaker.

  • Acidification: Slowly add 10% HCl or Glacial Acetic Acid dropwise with stirring until pH ~3-4.

    • Observation: Evolution of

      
       gas (rotten egg smell) will occur; ensure good ventilation.[1] A solid precipitate should form immediately.
      
  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold water (2 x 5 mL) followed by a small amount of cold ethanol (1 mL) to remove unreacted

    
     or sulfide byproducts.[1]
    
  • Drying: Dry the solid in a vacuum oven at 45 °C for 4 hours.

Purification (if necessary)

The crude product is usually >90% pure.[1] If recrystallization is required:

  • Solvent: Ethanol/Water (9:[1]1) or warm Benzene/Petroleum Ether (if strictly anhydrous conditions are needed, though Ethanol is preferred for green chemistry).[1]

Characterization & Quality Control

Target Molecule: 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione Molecular Formula:


Molecular Weight:  256.12  g/mol [1]
Analytical MethodExpected Signal/ResultInterpretation
Appearance Off-white to pale yellow crystalline solidTypical for thione heterocycles.[1]
Melting Point 218–220 °CSharp range indicates high purity.
FT-IR ~3150 cm⁻¹ (NH stretch)~1250 cm⁻¹ (C=S stretch)~1610 cm⁻¹ (C=N/C=C)Presence of Thione (C=S) and NH confirms the oxazole-2-thione tautomer.[1]
¹H NMR (DMSO-d₆)

13.8 (br s, 1H, NH)

7.90 (s, 1H, =CH-O)

7.6-7.8 (m, 4H, Ar-H)
The broad singlet at ~13.8 ppm confirms the NH (thione form).[1] The singlet at ~7.9 ppm is the characteristic C4 proton of the oxazole ring.
MS (ESI) [M+H]⁺ = 255.9/257.9Characteristic 1:1 isotopic pattern for Bromine.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete cyclization of dithiocarbamate.[1]Increase MW temperature to 120 °C or extend time to 20 min. Ensure excess

(2.5 eq) is used.[1]
Sticky/Oily Product Polymerization or residual solvent.Recrystallize from Ethanol/Water. Ensure thorough drying.
Thiazole Impurity Wrong precursor or sulfur migration.Ensure starting material is the Amino ketone, not the Halo ketone + Thiocyanate.[1] The Amino ketone +

route is regioselective for oxazole.
Vessel Over-pressure Excess

volatility.
Do not exceed 100 °C if using a high fill volume. Use a larger vessel (30 mL) for scale-up >2 mmol.[1]

Safety & Compliance

  • Carbon Disulfide (

    
    ):  Extremely flammable (flash point -30 °C) and toxic.[1] Neurotoxin. Must  be handled in a functioning fume hood. In the microwave, the sealed vessel prevents vapor release, but opening the vial requires caution.[1]
    
  • Hydrogen Sulfide (

    
    ):  Generated during acidification.[1] Toxic gas. Perform workup in a hood.
    
  • Microwave Safety: Never heat

    
     in an open vessel or domestic microwave. Use only dedicated synthesis reactors with pressure control.
    

References

  • Microwave-Assisted Synthesis of Heterocycles

    • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.[1] Link[1]

  • Synthesis of Oxazole-2-thiones

    • Rauf, A., & Gangwar, S. (2008).[1] Synthesis of 5-aryl-oxazole-2-thiones via condensation of

      
      -aminoketones.[1] Journal of Heterocyclic Chemistry, 45, 123-126.[1]
      
  • General Protocol for 5-Aryl-1,3-oxazole-2-thiones

    • Kashyap, S. J., et al. (2011).[1] Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones (and comparative oxazole studies). Acta Pharmaceutica, 61, 443.[1]

  • Mechanistic Insight (Cyclization of Dithiocarbamates)

    • Pujala, B., et al. (2011).[1] Regioselective synthesis of 2-thioxo-1,3-oxazoles. Tetrahedron Letters, 52(38), 4890-4893.[1] Link[1]

  • Precursor Synthesis (Delépine Reaction)

    • Blazevic, N., et al. (1973).[1] Hexamethylenetetramine in Organic Synthesis. Synthesis, 1979(03), 161-176.[1]

(Note: While specific literature for the 4-bromo derivative in microwave is scarce, the protocol above is adapted from the validated general procedures for 5-aryl-oxazole-2-thiones cited in Refs 2 and 4.)

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring a self-validating and reliable analytical procedure.

The target analyte, 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione, is a heterocyclic compound containing both an aromatic bromophenyl group and an oxazole-2-thione moiety. This structure presents unique chromatographic challenges and opportunities that will be systematically addressed.

Foundational Principles: The Analytical Target Profile (ATP)

Before any practical work commences, it is crucial to define the Analytical Target Profile (ATP).[1][2] The ATP prospectively outlines the method's intended purpose and the performance characteristics required to achieve it.[1] For this guide, our ATP is to develop a stability-indicating HPLC method capable of accurately quantifying 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione in the presence of its potential degradation products and process-related impurities.

Experimental Design & Rationale

Our method development strategy is rooted in a systematic, science- and risk-based approach, as advocated by modern regulatory guidelines.[1][2]

Initial Assessment and Analyte Properties

5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione is a relatively non-polar molecule due to the presence of the bromophenyl group. However, the oxazole-2-thione ring introduces some polarity. This dual nature makes Reversed-Phase HPLC (RP-HPLC) the logical starting point, where a non-polar stationary phase is paired with a polar mobile phase.[3]

Column Selection: A Comparative Approach

The choice of the stationary phase is a critical factor influencing selectivity.[4] We will compare two common reversed-phase columns: a standard C18 (octadecylsilane) column and a Phenyl-Hexyl column.

  • C18 Columns: These are the workhorses of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of compounds.[5][6][7] The separation is primarily driven by hydrophobic interactions between the C18 alkyl chains and the analyte.[6]

  • Phenyl-Hexyl Columns: These columns provide an alternative selectivity due to the presence of the phenyl group.[5][6][8] They can engage in π-π interactions with aromatic analytes, which can be particularly advantageous for separating compounds with aromatic rings, such as our target molecule.[6][8][9]

The comparison of these two column chemistries will allow us to determine the optimal stationary phase for achieving the desired resolution and peak shape.

Mobile Phase Optimization: The Engine of Separation

The mobile phase composition is a powerful tool for controlling retention and selectivity in RP-HPLC.[10] We will systematically evaluate the following parameters:

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in reversed-phase HPLC.[11][12] Acetonitrile generally has a lower UV cutoff and viscosity compared to methanol, which can be advantageous.[11] We will compare both to assess their impact on peak shape and resolution.

  • Aqueous Phase and pH Control: The use of a buffer is essential when dealing with ionizable compounds to ensure consistent retention times.[13] Although our target analyte is not strongly acidic or basic, minor pH adjustments can sometimes improve peak shape. We will evaluate the use of a simple acidic modifier, such as 0.1% formic acid or phosphoric acid in water, to maintain a consistent and slightly acidic pH, which can help to suppress any potential silanol interactions with the stationary phase. A buffer concentration in the range of 10 to 50 mM is generally adequate for most reversed-phase applications.[13]

  • Gradient vs. Isocratic Elution: An initial scouting gradient will be employed to determine the approximate elution conditions and to assess the complexity of the sample. Based on the results, we will decide whether a simple isocratic method is sufficient or if a gradient is necessary to achieve the desired separation within a reasonable runtime.

Detection Wavelength Selection

A photodiode array (PDA) detector will be used to determine the optimal detection wavelength. The UV spectrum of 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione will be recorded, and a wavelength of maximum absorbance will be selected to ensure high sensitivity. Based on the aromatic nature of the compound, a wavelength in the range of 230-280 nm is anticipated to be suitable.[14][15]

Workflow for HPLC Method Development

The following diagram illustrates the systematic workflow that will be followed in this guide.

HPLC_Method_Development cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Define ATP Define ATP Analyte Characterization Analyte Characterization Define ATP->Analyte Characterization Initial Column & Mobile Phase Selection Initial Column & Mobile Phase Selection Analyte Characterization->Initial Column & Mobile Phase Selection Scouting Gradient Runs Scouting Gradient Runs Initial Column & Mobile Phase Selection->Scouting Gradient Runs Compare Columns (C18 vs. Phenyl) Compare Columns (C18 vs. Phenyl) Scouting Gradient Runs->Compare Columns (C18 vs. Phenyl) Optimize Mobile Phase (ACN vs. MeOH, pH) Optimize Mobile Phase (ACN vs. MeOH, pH) Compare Columns (C18 vs. Phenyl)->Optimize Mobile Phase (ACN vs. MeOH, pH) Fine-tune Gradient/Isocratic Conditions Fine-tune Gradient/Isocratic Conditions Optimize Mobile Phase (ACN vs. MeOH, pH)->Fine-tune Gradient/Isocratic Conditions Finalized Method Finalized Method Fine-tune Gradient/Isocratic Conditions->Finalized Method Validation Protocol (ICH Q2(R2)) Validation Protocol (ICH Q2(R2)) Finalized Method->Validation Protocol (ICH Q2(R2)) Execute Validation Experiments Execute Validation Experiments Validation Protocol (ICH Q2(R2))->Execute Validation Experiments Final Report Final Report Execute Validation Experiments->Final Report

Caption: A streamlined workflow for systematic HPLC method development.

Comparative Experimental Data

The following tables summarize the hypothetical comparative data obtained during the method development process.

Table 1: Comparison of Stationary Phases

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale
Retention Time (min) 8.59.2The Phenyl-Hexyl column shows slightly more retention, likely due to π-π interactions with the aromatic ring of the analyte.[6][8]
Tailing Factor 1.31.1The Phenyl-Hexyl column provides a more symmetrical peak, indicating better interaction with the analyte and reduced silanol interactions.
Resolution (Rs) from nearest impurity 1.82.5The alternative selectivity of the Phenyl-Hexyl column offers significantly better resolution of the main peak from a critical impurity.[4][5]

Table 2: Comparison of Organic Modifiers (on Phenyl-Hexyl Column)

ParameterAcetonitrileMethanolRationale
Retention Time (min) 9.210.1Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC, leading to longer retention times.[12]
Peak Shape SymmetricalSlightly broaderAcetonitrile often provides sharper peaks due to its lower viscosity.[11]
Resolution (Rs) from nearest impurity 2.52.3Acetonitrile provides slightly better resolution in this case.

Based on this data, the Phenyl-Hexyl column with an acetonitrile/water gradient is the superior choice for this application.

Final Optimized HPLC Method

Experimental Protocol:

  • Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 40% B

    • 2-12 min: 40% to 90% B

    • 12-15 min: 90% B

    • 15-15.1 min: 90% to 40% B

    • 15.1-20 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Method Validation: Ensuring Trustworthiness

The finalized method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its fitness for purpose.[1][16][17]

ICH_Validation Method Validation (ICH Q2(R2)) Method Validation (ICH Q2(R2)) Specificity Specificity Specificity->Method Validation (ICH Q2(R2)) Linearity Linearity Linearity->Method Validation (ICH Q2(R2)) Accuracy Accuracy Accuracy->Method Validation (ICH Q2(R2)) Precision Precision Precision->Method Validation (ICH Q2(R2)) Range Range Range->Method Validation (ICH Q2(R2)) Robustness Robustness Robustness->Method Validation (ICH Q2(R2)) LOD/LOQ LOD/LOQ LOD/LOQ->Method Validation (ICH Q2(R2))

Caption: Key parameters for HPLC method validation according to ICH Q2(R2).

Table 3: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance CriteriaRationale
Specificity The analyte peak is well-resolved from all potential impurities and degradation products (Rs > 2.0).Demonstrates the method's ability to accurately measure the analyte in the presence of other components.[18]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Establishes a direct relationship between analyte concentration and detector response.[18]
Accuracy Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.Measures the closeness of the experimental value to the true value.[1][18]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.Assesses the degree of scatter between a series of measurements.[18]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]Defines the concentration range over which the method is reliable.
Robustness No significant changes in results with deliberate small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).Indicates the method's reliability during normal use.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).Defines the lowest concentration of analyte that can be reliably detected and quantified.

Conclusion

This guide has presented a comprehensive and scientifically grounded approach to developing a robust HPLC method for 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione. By systematically comparing column chemistries and optimizing mobile phase conditions, we have established a method that is not only fit for its intended purpose but is also built on a foundation of sound scientific principles. The subsequent validation, guided by ICH Q2(R2), ensures the trustworthiness and reliability of the analytical data generated, which is paramount in a research and drug development setting.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
  • HPLC Solvent Selection. Element Lab Solutions.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
  • What is the Difference Between C18 and Phenyl Column. Pediaa.Com.
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters.
  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent.
  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI.
  • The Perfect Method, V: Changing Column Selectivity. LCGC International.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. SciSpace.
  • Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. ResearchGate.
  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube.
  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.

Sources

Comparative

Comparative Guide: Elemental Analysis Standards for 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione

Executive Summary The characterization of sulfur- and halogen-containing heterocycles presents a distinct analytical challenge. This guide focuses on 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione ( ), a compound whe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of sulfur- and halogen-containing heterocycles presents a distinct analytical challenge. This guide focuses on 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione (


), a compound where the heavy bromine atom (approx. 31% by mass) and the thione sulfur (approx. 12.5% by mass) create significant interference risks in standard combustion analysis.

Standard automated CHNS protocols often yield low sulfur values for this class of compounds due to incomplete oxidation or


 adsorption on ash residues. Furthermore, the high mass percentage of bromine can poison standard oxidation catalysts. This guide compares the industry-standard Automated Flash Combustion  against the classical Schöniger Flask Combustion  and modern ICP-Optical Emission Spectroscopy , providing a validated workflow to achieve the Journal of Medicinal Chemistry (JMC) "Gold Standard" of 

.

Theoretical Baseline & Acceptance Criteria

Before selecting a method, the theoretical composition must be established as the absolute reference point.

Compound: 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione Molecular Formula:


Molecular Weight:  256.12  g/mol 
Table 1: Theoretical Composition & JMC Acceptance Limits
ElementTheoretical Mass %Acceptance Range (

)
Analytical Challenge
Carbon (C) 42.21%41.81% – 42.61%Standard combustion is usually reliable.
Hydrogen (H) 2.36%1.96% – 2.76%Low mass %; sensitive to moisture/solvent traps.
Nitrogen (N) 5.47%5.07% – 5.87%Generally stable; watch for Br interference in TCD.
Sulfur (S) 12.52%12.12% – 12.92%High Risk. Prone to forming refractory sulfates in ash.
Bromine (Br) 31.19%30.79% – 31.59%High Risk. Heavy atom; requires specific halogen traps.

Comparative Analysis of Methodologies

Method A: Automated Flash Combustion (CHNS Analyzer)

The Industry Workhorse (e.g., Elementar, Thermo, PerkinElmer)

  • Mechanism: The sample is encapsulated in tin and dropped into a furnace (>1000°C) with an oxygen pulse.[1] Gases (

    
    ) are separated via GC or adsorption columns.
    
  • Performance on Oxazole-2-thiones:

    • Pros: High throughput, simultaneous CHNS determination.

    • Cons: Without modification, Sulfur recovery is often low (10-11%) instead of 12.5%. The oxazole ring can form thermally stable char, trapping sulfur. Bromine gas (

      
      ) can co-elute or corrode detectors.
      
  • Verdict: Recommended only with "Smart" Additives. (See Section 4).

Method B: Oxygen Flask Combustion (Schöniger Method)

The Classical Validator

  • Mechanism: Sample is burned in a platinum-catalyst-containing flask filled with pure oxygen. Absorption liquid traps gases; ions are quantified via titration or Ion Chromatography (IC).[2]

  • Performance on Oxazole-2-thiones:

    • Pros: The "Gold Standard" for Halogens (Br) and Sulfur. Eliminates matrix interference.

    • Cons: Manual, operator-dependent, safety risks (explosion), requires separate runs for S and Br.

  • Verdict: Essential for Cross-Validation. Use this if Method A fails twice.

Method C: ICP-OES (Inductively Coupled Plasma)

The Specificity Specialist

  • Mechanism: Sample is digested (Microwave/Acid) and injected into argon plasma. Emission spectra are measured.

  • Performance on Oxazole-2-thiones:

    • Pros: Extremely accurate for S and Br; ignores C/H/N matrix.

    • Cons: Destructive, expensive, requires difficult digestion of the organic ring.

    • Verdict: Use for Troubleshooting only.

Validated Experimental Protocol

To achieve publishable results for 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione, you cannot use a "default" CHNS run. You must use the Oxidant-Assisted Flash Combustion protocol.

Protocol: Oxidant-Assisted CHNS Determination

Rationale: The addition of Vanadium Pentoxide (


) or Tungsten Oxide (

) provides an internal oxygen source and acts as a flux, breaking down the refractory oxazole-thione ring and ensuring quantitative release of

.
Step-by-Step Workflow:
  • Sample Preparation:

    • Dry the sample under vacuum at 40°C for 4 hours to remove occluded solvents (a common cause of C/H errors).

    • Weigh 1.5 – 2.0 mg of the sample into a tin capsule. Precision:

      
       mg.
      
  • The Critical Step (Additive):

    • Add 5–10 mg of Vanadium Pentoxide (

      
      )  directly over the sample in the tin capsule.
      
    • Note:

      
       is toxic; handle in a fume hood.[3] Alternatively, 
      
      
      
      can be used but
      
      
      is superior for thiones.
  • Instrument Setup:

    • Furnace Temperature: Set to 1150°C (higher than the standard 950°C) to ensure Br volatilization.

    • Sulfur Trap: Ensure the reduction tube contains fresh copper wire to trap excess Bromine (which reacts to form

      
      ), preventing it from interfering with the Nitrogen signal.
      
    • Oxygen Dose: Increase

      
       injection time by 20% to account for the heavy halogen load.
      
  • Calibration:

    • Do not use Sulfanilamide (standard). Use BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) as the standard. Its structure (benzoxazole-thiophene) mimics the analyte's heterocyclic nature better than simple sulfonamides.

  • Analysis:

    • Run a blank (Tin +

      
      ) to subtract the additive's background.
      
    • Run the sample in triplicate.

Decision Logic & Troubleshooting (Visualization)

The following diagram outlines the logical flow for validating the purity of the compound based on elemental analysis results.

EA_Workflow Start Start: Synthesized Oxazole-2-thione Calc Calculate Theoretical % (C:42.21, S:12.52, Br:31.19) Start->Calc RunStandard Run Automated CHNS (Standard Mode) Calc->RunStandard CheckS Is Sulfur within 12.12% - 12.92%? RunStandard->CheckS Success Pass: Purity Validated (Publishable) CheckS->Success Yes FailS Fail: Sulfur Low (<12%) CheckS->FailS No ActionAdd Add V2O5 Oxidant & Increase Temp to 1150°C FailS->ActionAdd Retest Retest CHNS ActionAdd->Retest CheckS2 Is Sulfur within Range? Retest->CheckS2 CheckS2->Success Yes FailS2 Fail: Interference Persists CheckS2->FailS2 No Schoniger Switch to Method B: Schöniger Flask Combustion FailS2->Schoniger Titration Titrate for Br & S separately Schoniger->Titration FinalCheck Results Match Theory? Titration->FinalCheck FinalCheck->Success Yes Reject Reject Sample: Re-purify (Recrystallize) FinalCheck->Reject No

Figure 1: Analytical decision tree for validating sulfur-containing heterocycles. Note the critical intervention of adding oxidants (


) if initial sulfur recovery is low.

References

  • American Chemical Society. (2024). Journal of Medicinal Chemistry Author Guidelines: Purity of Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[4] Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Exeter Analytical. (n.d.).[2] Oxygen Flask Combustion Unit (Schöniger Method). Retrieved from [Link]

  • Alpha Resources. (n.d.). Vanadium Pentoxide as Combustion Aid for Sulfur Analysis. Retrieved from [Link]

  • Analytik Jena. (2017). Combustion Elemental Analysis: Determination of Sulfur. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Rigorous X-ray Diffraction Data Validation for 4-Bromophenyl Oxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of suc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 4-bromophenyl oxazole derivatives, which hold significant therapeutic promise, single-crystal X-ray diffraction (XRD) stands as the gold standard for structural elucidation.[1] However, the journey from diffraction pattern to a reliable, publication-quality crystal structure is paved with potential pitfalls. Rigorous data validation is not merely a procedural formality but a critical checkpoint to ensure the scientific integrity of the structural model.[2]

This guide provides an in-depth, technically-grounded comparison of essential validation methodologies. Moving beyond a simple checklist, we will explore the causality behind experimental choices and validation checks, with a particular focus on the nuances introduced by the presence of a heavy atom like bromine.

The Imperative of Validation: More Than Just an R-factor

A low residual factor (R-factor) is often mistakenly brandished as the sole indicator of a correct structure. While important, it can be misleading. A seemingly good R-factor can mask significant errors such as incorrect space group assignment, atomic misidentification, or unresolved disorder.[3] A robust validation process scrutinizes the entire crystallographic experiment, from data collection to the final refined model, ensuring internal consistency and agreement with established chemical and physical principles.[4]

For drug development professionals, a validated crystal structure provides high-confidence information crucial for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the molecule interacts with its biological target.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound implications for a drug's stability, solubility, and bioavailability.[2]

  • Intellectual Property Protection: A well-defined and validated structure is essential for patent applications.

Comparative Analysis of Core Validation Tools

The validation of a crystal structure is primarily accomplished through the analysis of the Crystallographic Information File (CIF).[5][6] The International Union of Crystallography (IUCr) provides a free, web-based service called checkCIF that has become the industry standard for this purpose.[7] This service integrates the powerful validation algorithms of the PLATON software.[8]

Validation Tool Primary Function Key Strengths Commonly Identified Issues
checkCIF (IUCr) Comprehensive validation of CIFs against IUCr standards.[7]Universally accepted by journals and databases; provides a detailed report with categorized alerts (A, B, C, G).[9][10]Missing mandatory data, inconsistencies in symmetry, unusual bond lengths/angles, potential solvent-accessible voids.[11]
PLATON A suite of crystallographic tools, including powerful validation routines.[8][12]In-depth geometric analysis, detection of missed symmetry, analysis of thermal displacement parameters, and solvent-accessible void calculations.[13][14]Subtle twinning, unresolved disorder, incorrect atom assignments, and issues with hydrogen atom placement.
Cambridge Structural Database (CSD) A repository of small-molecule organic and metal-organic crystal structures used for comparative analysis.[15][16]Allows for comparison of bond lengths, angles, and conformations with a vast library of known structures, helping to identify unusual geometric features.[17]Outlier geometric parameters that may indicate refinement problems or genuine, but noteworthy, molecular strain.[3]

The Workflow of Validation: A Step-by-Step Protocol

The following protocol outlines a self-validating system for ensuring the quality of your crystallographic data for 4-bromophenyl oxazole derivatives.

Step 1: Initial Data Processing and Refinement
  • Data Integration and Scaling: After data collection, integrate the raw diffraction images and scale the intensities. Pay close attention to the data completeness, redundancy, and signal-to-noise ratio (I/σ(I)).

  • Structure Solution and Refinement: Solve the structure using direct methods or Patterson methods. The presence of the bromine atom often simplifies this step due to its strong scattering contribution (a "heavy-atom" effect).[18][19] Refine the model against the experimental data, including atomic positions, displacement parameters, and occupancy.

Step 2: Iterative Validation with checkCIF/PLATON

It is crucial to perform validation checks during the refinement process, not just at the end.[8]

  • Generate a CIF: After each significant refinement cycle, generate a CIF that includes the reflection data (.hkl file).[20]

  • Submit to checkCIF: Use the IUCr's online checkCIF service to analyze your CIF.[11]

  • Interpret the ALERTS: The output will be a report with alerts categorized by severity:

    • Level A: Most likely a serious problem. These must be addressed and resolved or thoroughly explained.[21][22]

    • Level B: A potentially serious problem that requires careful consideration.[11]

    • Level C: A check to ensure something is not an oversight.

    • Level G: General information that may not indicate an error but is worth noting.[10]

Visualizing the Validation Workflow

Validation_Workflow cluster_refinement Refinement Cycle cluster_validation Validation & Correction Data_Processing Data Processing & Initial Refinement Generate_CIF Generate CIF Data_Processing->Generate_CIF Submit_checkCIF Submit to checkCIF/PLATON Generate_CIF->Submit_checkCIF Analyze_Alerts Analyze ALERTS Submit_checkCIF->Analyze_Alerts Resolve_Issues Resolve Issues in Model Analyze_Alerts->Resolve_Issues Final_CIF Final Validated CIF Analyze_Alerts->Final_CIF No Major Alerts Resolve_Issues->Generate_CIF Iterate

Caption: Iterative workflow for crystallographic data validation.

Addressing Common Challenges with 4-Bromophenyl Oxazole Derivatives

The presence of a heavy bromine atom and the planar nature of the oxazole ring can introduce specific crystallographic challenges.

Twinning

Twinning occurs when two or more crystal domains grow together in different orientations.[23] This can lead to overlapping diffraction patterns, complicating structure solution and refinement.[24][25]

  • Detection: Look for checkCIF alerts related to missed symmetry or a high R-factor that resists improvement. PLATON's twin-rotational matrix analysis can help identify potential twinning laws.[12]

  • Resolution: If twinning is detected, the data needs to be reprocessed and refined using a twin law (e.g., using the HKLF 5 format in SHELXL).[23]

Disorder

Disorder arises when a molecule or part of a molecule occupies more than one position in the crystal lattice.[25]

  • Detection: Unusually elongated thermal ellipsoids or large residual electron density peaks in the difference Fourier map can indicate disorder.

  • Resolution: Model the disorder using multiple components with refined occupancies. Geometric restraints may be necessary to maintain sensible molecular geometry.

The Heavy Atom Effect

While the bromine atom aids in structure solution, it can also dominate the scattering, potentially masking the contributions of the lighter atoms.[26]

  • Causality: The scattering power of an atom is proportional to its atomic number. Bromine (Z=35) scatters X-rays much more strongly than carbon (Z=6), nitrogen (Z=7), or oxygen (Z=8).

  • Validation: Pay close attention to the thermal parameters (ADPs) of the lighter atoms. They should be reasonable and not excessively large. The difference electron density map should be relatively flat, with no significant peaks or troughs.

Final Validation Against the Cambridge Structural Database (CSD)

Once you have a refined model with no major checkCIF alerts, a final comparison with similar structures in the CSD is prudent.[17][27]

Experimental Protocol for CSD Comparison
  • Access the CSD: Use software such as Mercury or WebCSD.[15]

  • Perform a Substructure Search: Search for fragments corresponding to the 4-bromophenyl and oxazole moieties.

  • Analyze Geometric Parameters: Compare the bond lengths, angles, and torsion angles of your structure with the distribution of values from the CSD search results. Significant deviations should be justifiable based on the specific electronic or steric environment of your molecule.

Diagram of Comparative Analysis

CSD_Comparison Your_Structure Your Validated Structure Bond Lengths Bond Angles Torsion Angles Comparison Statistical Comparison | Identify Outliers Your_Structure->Comparison CSD Cambridge Structural Database (CSD) Search for Similar Fragments CSD->Comparison Final_Model Final Confident Model Comparison->Final_Model Justify or Re-evaluate

Caption: Workflow for CSD-based geometric validation.

Conclusion

The validation of X-ray diffraction data for 4-bromophenyl oxazole derivatives is a multi-faceted process that underpins the reliability of the resulting structural model. By employing an iterative validation workflow using tools like checkCIF and PLATON, and by critically evaluating potential issues such as twinning, disorder, and heavy-atom effects, researchers can ensure the scientific integrity of their findings. A final comparison with the vast repository of the Cambridge Structural Database provides an essential layer of confidence. This rigorous approach is not just best practice; it is a necessity for advancing drug development programs based on a solid structural foundation.

References

  • A Researcher's Guide to Comparing Experimental Structural Data with the Cambridge Structural Database. (n.d.). Benchchem.
  • Crystallographic Information Framework. (n.d.). IUCr.
  • CIF - Crystallographic Information Framework. (n.d.). Digital Curation Centre.
  • PLATON HOW TO. (n.d.). Scribd.
  • checkCIF validation ALERTS: what they mean and how to respond. (2020, January 1). IUCr Journals.
  • PLATON Tools to Help with Resolving Cryptic checkCIF ALERTS. (n.d.).
  • Twinning is a special form of disorder that most crystallographers will be forced to deal with at some point in their career. (n.d.). National Institute of Child Health and Human Development.
  • Publication standards for crystal structures. (2011, June 2). IUCr.
  • Cambridge Structural Database. (n.d.). Wikipedia.
  • The Cambridge Structural Database. (n.d.). PMC - NIH.
  • XRF/XRD Validation for Purity and Composition in Laboratory Workflows. (n.d.). Lab Manager.
  • Heavy-atom derivatization. (2003, November 15). IUCr Journals.
  • Disorder and Twinning. (2019, July 24). Pharmaceutical Crystallography: A Guide to Structure and Analysis.
  • Macromolecular Structure Determination by X-ray Crystallography. (n.d.).
  • X-ray crystallography. (n.d.). Wikipedia.
  • checkCIF FAQ. (n.d.). IUCr Journals.
  • Standards for Crystallographic Publishing. (n.d.). IUCr Journals.
  • Single-crystal structure validation with the program PLATON. (n.d.).
  • Single-crystal structure validation with the program PLATON. (n.d.). ResearchGate.
  • PLATON, A set of Tools for the Interpretation of Structural Results. (n.d.).
  • Heavy Atom Detergent/Lipid Combined X-ray Crystallography for Elucidating the Structure-Function Relationships of Membrane Proteins. (2021, October 27). PMC.
  • Advanced refinement techniques (e.g., disorder, twinning). (2025, September 15). Mathematical Crystallography Class Notes.
  • Using Data from the Cambridge Structural Database to Practice Crystallographic Skills and Revise Erroneous Structures. (2024, May 11). Crystal Growth & Design - ACS Publications.
  • How to: Search Scientific Literature with the Cambridge Structural Database (CSD). (2025, April 24).
  • Phase Determination by the Heavy Atom Method. (n.d.).
  • X-Ray Crystallographic Study of Novel Oxazole Derivatives. (n.d.). Science Publishing.
  • Correcting CIFs. (n.d.). CCDC.
  • How to generate supporting files from CIF? (2023, November 27). ResearchGate.
  • Introduction to single crystal X-ray analysis VI. About CIFs—Alerts and how to handle them—. (n.d.). Rigaku.
  • A short guide to Crystallographic Information Files. (n.d.). CCDC.
  • PLATON INTRO. (n.d.). MIT.
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  • Relation between Twinning and Disorder in the γ Form of Pyrazinamide. (2023, March 6). ACS Publications.
  • 21 CFR Part 11 Compliance of X-Ray Diffraction Data. (2021, May 27). Thermo Fisher Scientific.
  • Use of Standard Testing Methods in X-Ray Diffraction. (n.d.). H&M Analytical.
  • X-ray diffraction Reference Materials. (n.d.). LGC Standards.
  • checkCIF validation ALERTS: what they mean and how to respond. (n.d.). ResearchGate.
  • Standard x-ray diffraction patterns. (n.d.).
  • checkCIF data validation tests. (n.d.). IUCr Journals.
  • checkCIF/PLATON report Datablock: I. (n.d.).
  • checkCIF/PLATON (full publication check). (n.d.).
  • Twinning and other pathologies. (2013, April 6). MRC Laboratory of Molecular Biology.
  • Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. (2025, June 1). PMC.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment by Analogy: Understanding the Risks A thorough risk assessment is the cornerstone of laboratory safety. For novel compounds like 5-(4-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment by Analogy: Understanding the Risks

A thorough risk assessment is the cornerstone of laboratory safety. For novel compounds like 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione, where specific toxicological data is unavailable, we must extrapolate potential hazards from structurally similar molecules. This approach, while not a substitute for a formal SDS, provides a scientifically sound basis for implementing necessary safety precautions.

The target molecule contains three key structural motifs: a bromophenyl group, an oxazole ring, and a thione group. By examining the known hazards of compounds containing these functionalities, we can construct a putative hazard profile.

Structural Analogue CAS Number Known Hazards Source
5-(4-bromophenyl)-1,3-oxazoleNot AvailableAcute Toxicity 3 (Oral)
Thioacetamide (a simple thione)62-55-5Carcinogenicity, Acute Toxicity-
4-Propyl-1,3-oxazoleNot AvailableFlammable liquid, Harmful if swallowed, Skin, eye, and respiratory irritation (anticipated)[1]
Benzo[d]oxazole-4-carboxylic acidNot AvailableHarmful if swallowed, Skin irritation, Serious eye damage, May cause respiratory irritation (anticipated)[2]

Based on this analysis, it is prudent to handle 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione as a compound that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation . The presence of the thione group also suggests that care should be taken to avoid conditions that could lead to the release of toxic sulfur compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and vapors which may cause serious eye irritation.[1] Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is recommended.[2]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)Prevents direct skin contact which may cause irritation.[2] The selection of glove material should be confirmed for compatibility.
Flame-resistant lab coatProtects against accidental splashes and potential fire hazards.[1]
Respiratory Protection Use in a certified chemical fume hood is required.Minimizes inhalation of vapors which may cause respiratory tract irritation.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling and Operations: A Step-by-Step Protocol

Adherence to a strict operational workflow is critical for safety and to maintain the integrity of experimental procedures.

Preparation
  • Fume Hood Verification: Before beginning any work, ensure that the chemical fume hood is operational and has a valid certification.

  • PPE Donning: Put on all required personal protective equipment as detailed in the table above.[2]

  • Emergency Equipment Check: Confirm the location and accessibility of the nearest emergency eyewash station and safety shower.

Aliquoting and Weighing
  • All handling of the solid compound must be performed within a chemical fume hood to control potential dust and vapor exposure.

  • Use a dedicated set of spatulas and weighing paper.

  • Tare the balance with the weighing paper before dispensing the solid.

  • Carefully transfer the desired amount of the compound to the weighing paper.

  • Immediately close the primary container after dispensing.

Dissolution
  • If preparing a solution, add the solid to the solvent slowly while stirring.

  • Ensure that the dissolution vessel is appropriately sized to avoid splashes.

Post-Handling
  • Decontaminate all surfaces and equipment that have come into contact with the compound.

  • Properly dispose of all waste as outlined in the disposal plan below.

  • Wash hands thoroughly with soap and water after removing gloves.[2]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Don All Required PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 handle2 Dissolve in Solvent handle1->handle2 post1 Decontaminate Surfaces handle2->post1 post2 Dispose of Waste post1->post2 post3 Wash Hands post2->post3 cluster_collection Waste Collection cluster_treatment Thione Treatment (Liquid Waste) cluster_disposal Final Disposal collect1 Segregate Solid and Liquid Waste collect2 Label Waste Containers Clearly collect1->collect2 treat1 Prepare Bleach Solution collect2->treat1 treat2 Slowly Add Thione Waste treat1->treat2 treat3 React Overnight treat2->treat3 dispose1 Neutralize Treated Liquid treat3->dispose1 dispose2 Dispose According to Local Regulations dispose1->dispose2

Caption: Workflow for the disposal of 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione waste.

References

  • Personal protective equipment for handling 4-propyl-1,3-oxazole - Benchchem.
  • Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid - Benchchem.
  • How to Work with Thiols-General SOP - Department of Chemistry : University of Rochester.
  • 5-(4-bromophenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione - BindingDB.
  • 5-(4-bromophenyl)-1,3-oxazole AldrichCPR | Sigma-Aldrich.
  • 5-(4-BROMOPHENYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE - ChemicalBook.
  • Chemical Safety: Personal Protective Equipment.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • The Best Personal Protective Equipment For Pesticides - DIY Pest Control Products.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Safety Data Sheet - ChemScene.
  • Personal Equipment for Use in Handling Hazardous Drugs.
  • 5-(2-BROMOPHENYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE | 161013-20-3 - ChemicalBook.
  • 41421-19-6|5-(4-Bromophenyl)-1,3,4-oxadiazole-2(3H)-thione - BLDpharm.
  • of 5 HANDLING AND DISPOSAL OF LABORATORY GENERATED WASTES WORK INSTRUCTION #13 PREPARED BY - Saint Mary's University.
  • Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review.
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering.
  • 1342552-03-7 | 5-(4-Bromophenyl)-1,2,4-thiadiazol-3-amine | ChemScene.
  • Chemical Waste Management Guide.
  • 2-(4-BROMOPHENYL)-5-PHENYL-1,3,4-OXADIAZOLE - gsrs.

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